![molecular formula C13H9F2NO B1421703 2-(3,4-Difluorobenzoyl)-6-methylpyridine CAS No. 1187166-19-3](/img/structure/B1421703.png)
2-(3,4-Difluorobenzoyl)-6-methylpyridine
Overview
Description
2-(3,4-Difluorobenzoyl)-6-methylpyridine (DFBM), is a chemical compound belonging to the class of organic compounds known as pyridines. It is a colorless solid that is soluble in water and is used as an intermediate in the synthesis of organic compounds. DFBM has a wide range of scientific research applications and is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-cancer drugs.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical for proteomics research due to its ability to interact with various proteins, which can help in understanding protein behavior, modifications, and interactions .
Pharmaceutical Intermediate
2-(3,4-Difluorobenzoyl)-6-methylpyridine: serves as an intermediate in pharmaceutical synthesis. Its properties allow for the creation of more complex compounds that can be used in drug development, particularly for drugs that require a difluorobenzoyl component for their pharmacological activity .
Safety and Hazards
properties
IUPAC Name |
(3,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)9-5-6-10(14)11(15)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXESYJCCSKRVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorobenzoyl)-6-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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